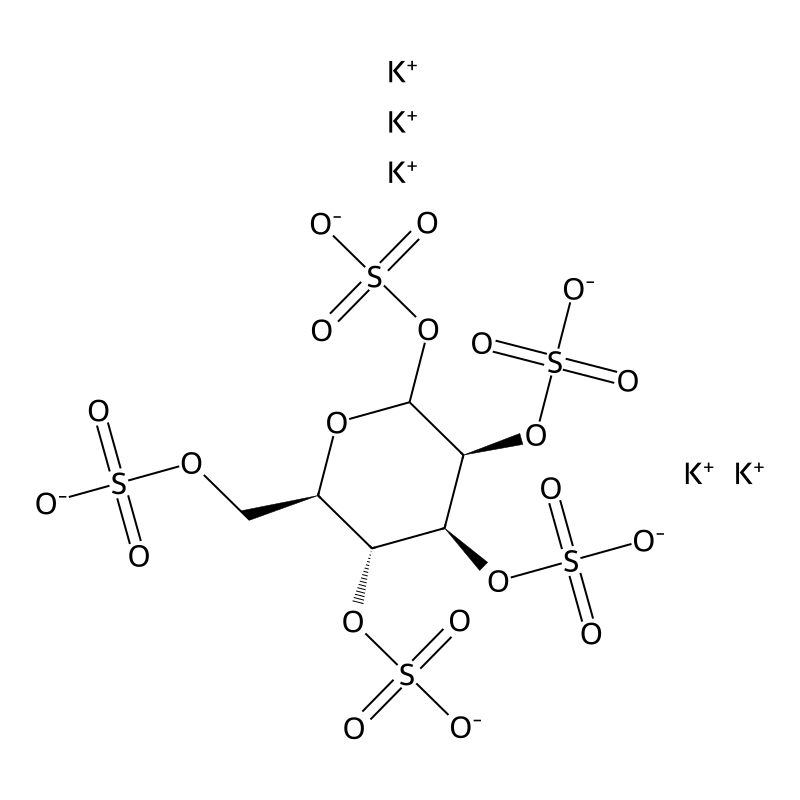

D-Mannopyranose pentasulfate potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

D-Mannopyranose pentasulfate potassium salt is a synthetic carbohydrate derivative of D-mannopyranose, characterized by the presence of five sulfate groups attached to its sugar backbone. Its molecular formula is C6H7K5O21S5, and it is identified by the CAS number 111757-61-0. This compound is notable for its unique structural modifications that enhance its biological activity and therapeutic potential .

The mechanism of action for D-mannopyranose pentasulfate potassium salt is not fully understood but is likely related to its interaction with biological systems. Sulfated sugars can interact with various biomolecules, including enzymes and cell membranes []. The specific mechanism for this compound might involve:

Heparin Research:

D-MPS shares some structural similarities with heparin, a naturally occurring blood anticoagulant. Researchers are investigating D-MPS as a potential substitute or derivative for heparin due to limitations associated with heparin, such as potential for bleeding complications and difficulty in oral administration []. Studies suggest D-MPS exhibits anticoagulant activity, but further research is needed to determine its efficacy and safety profile compared to heparin [].

Antiviral Research:

D-MPS has shown promise in inhibiting the replication of certain viruses. Studies have demonstrated its effectiveness against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) [, ]. The antiviral activity is believed to be linked to D-MPS's ability to interact with the viral envelope, preventing the virus from attaching to host cells [, ]. However, more research is required to understand the mechanisms of action and potential for therapeutic development.

Other Potential Applications:

D-MPS is being explored for its potential roles in other areas of scientific research. These include:

- Anti-inflammatory properties: Studies suggest D-MPS might possess anti-inflammatory effects, but further investigation is needed [].

- Cancer research: Preliminary research indicates D-MPS might have antitumor properties, but more studies are required to understand its potential for cancer treatment [].

D-Mannopyranose pentasulfate potassium salt exhibits significant biological activities, particularly in the fields of pharmacology and biochemistry. It has been studied for its anticoagulant properties, functioning similarly to heparin by inhibiting thrombin and factor Xa in the coagulation cascade. Furthermore, it has shown potential as an anti-inflammatory agent and in modulating cellular signaling pathways involved in various diseases .

The synthesis of D-Mannopyranose pentasulfate potassium salt typically involves a multi-step chemical process:

- Starting Material: D-mannopyranose is used as the base sugar.

- Sulfation Reaction: The sugar undergoes sulfation using chlorosulfonic acid or sulfur trioxide-pyridine complex to introduce sulfate groups.

- Neutralization: The resulting sulfated product is neutralized with potassium hydroxide to form the potassium salt.

- Purification: The final product is purified through crystallization or ion-exchange chromatography to remove any unreacted starting materials or by-products .

D-Mannopyranose pentasulfate potassium salt finds a variety of applications:

- Pharmaceuticals: Used as an anticoagulant in therapeutic formulations.

- Biotechnology: Employed in cell culture systems and as a research tool for studying glycosaminoglycan interactions.

- Cosmetics: Incorporated into formulations for its skin-soothing and anti-inflammatory properties .

Studies have demonstrated that D-Mannopyranose pentasulfate potassium salt interacts with various biological molecules, including proteins and other glycosaminoglycans. Its ability to bind with growth factors and cytokines suggests a role in modulating cellular responses during inflammation and tissue repair processes. Additionally, interaction studies indicate that this compound may enhance the bioavailability of certain drugs by altering their pharmacokinetics through competitive binding mechanisms .

D-Mannopyranose pentasulfate potassium salt shares similarities with other sulfated carbohydrates but exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-Glucosamine sulfate | Sulfated derivative of D-glucosamine | Primarily used for joint health |

| Heparin | Highly sulfated glycosaminoglycan | Strong anticoagulant properties |

| Mannose pentasulfate pentapotassium salt | Similar sulfation pattern | Different sugar backbone (mannose vs mannopyranose) |

| Chondroitin sulfate | Sulfated glycosaminoglycan derived from cartilage | Used mainly for osteoarthritis treatment |

D-Mannopyranose pentasulfate potassium salt's unique structure provides specific biological activities that may not be present in these other compounds, particularly its enhanced anticoagulant effects and potential applications in novel therapeutic areas .

Molecular Structure and Formula

The molecular formula of D-mannopyranose pentasulfate potassium salt is C₆H₇K₅O₂₁S₅, indicating a complex ionic structure containing six carbon atoms from the original mannose backbone, seven hydrogen atoms, five potassium cations, twenty-one oxygen atoms, and five sulfur atoms [3] [4]. This formula reflects the complete sulfation of the parent D-mannopyranose molecule, where each of the five hydroxyl groups has been converted to sulfate ester functionality [3].

The structural arrangement maintains the pyranose ring configuration characteristic of D-mannose, with the six-membered ring adopting the energetically favorable chair conformation [15] [17]. The sulfate groups are positioned at the C-1, C-2, C-3, C-4, and C-6 positions of the pyranose ring, creating a highly negatively charged species that requires five potassium cations for charge neutralization [4] [15].

The stereochemical configuration at each carbon center remains consistent with that of the parent D-mannose molecule, preserving the characteristic spatial arrangement that defines the mannose sugar series [7] [8]. The axial orientation of the hydroxyl group at C-2 in the parent compound is maintained through the sulfate ester linkage, distinguishing this derivative from other hexose-based pentasulfates [8].

Physical and Chemical Properties

Molecular Weight and Composition

The molecular weight of D-mannopyranose pentasulfate potassium salt is precisely 770.93 grams per mole, representing a substantial increase from the 180.16 grams per mole molecular weight of the parent D-mannose compound [3] [8]. This approximately four-fold increase in molecular mass reflects the addition of five sulfate groups and five potassium cations to the original monosaccharide structure [3].

The elemental composition by mass percentage reveals carbon accounting for approximately 9.3%, hydrogen 0.9%, potassium 25.4%, oxygen 43.7%, and sulfur 20.7% of the total molecular weight [3]. This distribution emphasizes the predominance of oxygen and potassium in the overall composition, reflecting the ionic nature of the compound and the extensive sulfation pattern [3].

The high degree of sulfation results in a sulfate ester content that constitutes approximately 62% of the total molecular weight when considering the combined mass of all sulfate groups [3]. This extensive modification significantly alters the physicochemical properties compared to the parent monosaccharide [22] [25].

Solubility Characteristics

D-Mannopyranose pentasulfate potassium salt exhibits high water solubility, a characteristic typical of sulfated carbohydrates due to their ionic nature and multiple charged groups [8] [22]. The presence of five negatively charged sulfate groups and five potassium cations creates a highly hydrophilic compound that readily dissolves in aqueous media [13] [22].

In contrast to water solubility, the compound demonstrates limited solubility in organic solvents such as ethanol, chloroform, and other non-polar media [8] [11]. This solubility profile is consistent with highly charged ionic compounds, where the strong electrostatic interactions favor dissolution in high-dielectric-constant solvents like water [11] [23].

The solubility characteristics are significantly enhanced compared to the parent D-mannose compound, which, while water-soluble at 2480 grams per liter at 17°C, lacks the extensive ionic character present in the pentasulfate derivative [8]. The ionic nature of the pentasulfate salt likely increases aqueous solubility beyond that of the parent compound [8] [22].

Stability Parameters

The stability of D-mannopyranose pentasulfate potassium salt is influenced by several environmental factors, including temperature, pH, and humidity [27] [31]. Sulfate ester bonds in carbohydrates are known to be susceptible to hydrolysis under acidic conditions, potentially leading to desulfation and formation of the parent compound [27] [35].

Thermal stability studies on related sulfated carbohydrates indicate that these compounds generally exhibit decreased thermal stability compared to their non-sulfated counterparts [27] [31]. The presence of multiple sulfate ester linkages creates potential sites for thermal decomposition, particularly at elevated temperatures [27].

The hygroscopic nature typical of sulfated carbohydrate salts suggests that D-mannopyranose pentasulfate potassium salt may readily absorb moisture from the atmosphere [8] [11]. This characteristic necessitates storage under controlled humidity conditions to maintain compound integrity and prevent degradation [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for D-mannopyranose pentasulfate potassium salt, with ¹H Nuclear Magnetic Resonance offering insights into the proton environments within the molecule [10] [12]. The anomeric proton, located at the C-1 position, is expected to appear in the characteristic downfield region between 5.0 and 5.6 parts per million, consistent with other mannopyranose derivatives [38].

The ring protons attached to carbons bearing sulfate groups are anticipated to show chemical shifts in the range of 3.6 to 4.7 parts per million, with the exact positions dependent on the specific electronic environment created by the adjacent sulfate ester groups [38]. The sulfation pattern significantly affects the chemical shift positions compared to the parent D-mannose compound [33] [38].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with anomeric carbons typically appearing between 95 and 105 parts per million [38]. The remaining ring carbons, bearing sulfate ester substituents, are expected to resonate in the 62 to 83 parts per million region, with downfield shifts relative to the parent compound due to the electron-withdrawing nature of the sulfate groups [38].

³⁹K Nuclear Magnetic Resonance studies of potassium salts demonstrate that potassium chemical shifts can span a range exceeding 100 parts per million, depending on the coordination environment [12]. The multiple potassium sites in D-mannopyranose pentasulfate potassium salt likely exhibit distinct chemical shifts reflecting their different electrostatic environments [12].

Mass Spectrometry

Mass spectrometric analysis of D-mannopyranose pentasulfate potassium salt reveals characteristic fragmentation patterns typical of sulfated carbohydrates [33]. The molecular ion peak appears at mass-to-charge ratio 770.93, corresponding to the intact molecular structure [3] [33].

Fragmentation typically involves the sequential loss of sulfate groups, appearing as neutral losses of sulfur trioxide (80 mass units) or potassium sulfate (158 mass units) fragments [33] [37]. These characteristic fragmentation patterns provide structural confirmation and can distinguish between different sulfation patterns [33] [37].

The high degree of sulfation in this compound creates multiple potential fragmentation pathways, with the stability of individual sulfate ester bonds influencing the relative intensity of fragment ions [33]. Mass spectrometric techniques have proven particularly valuable for distinguishing between positional isomers of sulfated carbohydrates [33] [37].

Infrared Spectroscopy

Infrared spectroscopy provides distinctive fingerprint information for D-mannopyranose pentasulfate potassium salt through characteristic vibrational modes of functional groups [14] [26]. The hydroxyl stretching region, appearing as a broad absorption between 3200 and 3600 wavenumbers, reflects hydrogen bonding interactions within the crystal lattice [14] [16].

Carbon-hydrogen stretching vibrations appear in the 2900 to 2940 wavenumber region, consistent with carbohydrate C-H bonds [14] [29]. The sulfate ester groups exhibit characteristic strong absorption bands, with S=O stretching modes appearing between 1200 and 1250 wavenumbers [26] [29] [35].

The C-O-S stretching vibrations, diagnostic for sulfate ester linkages, appear in the 800 to 850 wavenumber region [26] [29] [35]. Additional sulfate-related bands include asymmetric and symmetric deformation modes between 580 and 620 wavenumbers [26] [35]. These spectroscopic signatures provide unambiguous identification of the sulfated structure [26] [35].

Relationship to Parent Compound (D-Mannose)

D-Mannose, the parent compound of D-mannopyranose pentasulfate potassium salt, is a naturally occurring aldohexose with the molecular formula C₆H₁₂O₆ and molecular weight of 180.16 grams per mole [8] [19]. This monosaccharide serves as the structural foundation for the pentasulfate derivative, providing the carbon skeleton and stereochemical framework [8] [20].

The transformation from D-mannose to its pentasulfate potassium salt involves the complete sulfation of all five hydroxyl groups present in the pyranose form of the sugar [8] [43]. This extensive modification fundamentally alters the compound's physicochemical properties while preserving the essential ring structure and stereochemistry [8] [25].

The parent D-mannose exhibits a melting point of 133-140°C and demonstrates high water solubility at 2480 grams per liter at 17°C [8]. The optical rotation of D-mannose is +13.8° (c=10%, water), reflecting its dextrorotatory nature [8]. These properties are significantly modified in the pentasulfate derivative due to the ionic character and extensive substitution pattern [8] [25].

The biological significance of D-mannose as a component of glycoproteins and as an alternative energy source for the brain contrasts with the modified biological activity expected for the pentasulfate derivative [19] [20]. The sulfation pattern fundamentally alters the molecular recognition properties and biological interactions compared to the parent compound [19] [22].

Crystallographic Studies

Crystallographic investigations of related mannose derivatives provide insight into the expected structural features of D-mannopyranose pentasulfate potassium salt [15] [17]. Studies of mannose phosphate salts demonstrate that such derivatives can crystallize in various space groups, with the potassium cations occupying specific coordination sites within the crystal lattice [15].

The crystal structure of potassium salts of carbohydrate derivatives typically features the cations in six- to seven-coordinate environments, primarily interacting with oxygen atoms from hydroxyl groups, water molecules, and in this case, sulfate ester groups [15] [30]. The extensive sulfation in D-mannopyranose pentasulfate potassium salt likely creates unique coordination environments for the five potassium cations [15].

Powder X-ray diffraction studies of related mannose derivatives reveal characteristic diffraction patterns that can distinguish between different polymorphic forms [17] [18]. The pentasulfate structure is expected to exhibit distinct crystallographic parameters compared to the parent D-mannose due to the presence of multiple ionic interactions and the larger molecular volume [17] [18].

The hydrogen bonding networks typical in carbohydrate crystals are likely modified in the pentasulfate derivative, with sulfate groups participating in both intramolecular and intermolecular hydrogen bonding arrangements [15] [30]. These interactions significantly influence the overall crystal packing and stability of the solid-state structure [15] [30].

The synthesis of D-Mannopyranose pentasulfate potassium salt represents a complex chemical transformation that requires systematic modification of all available hydroxyl groups on the mannose scaffold. The primary synthetic routes begin with D-mannose as the starting material, which can be obtained from various renewable sources including plant biomass and can be produced through both chemical and biological methods [1].

The fundamental approach involves the complete sulfation of D-mannose to introduce five sulfate groups at the C-1, C-2, C-3, C-4, and C-6 positions of the pyranose ring. This transformation requires careful consideration of reaction conditions to ensure complete substitution while maintaining the integrity of the carbohydrate backbone [2] [3].

The most established synthetic route utilizes a direct sulfation approach where D-mannose is subjected to sulfating conditions without the need for extensive protecting group manipulations. This strategy has been successfully implemented using various sulfur trioxide complexes, with trimethylamine-sulfur trioxide complex (Me₃N·SO₃) being among the most effective reagents [4] [3].

Alternative approaches have explored the use of more specialized sulfating agents, including sulfuryl imidazolium salts and chlorosulfonic acid-pyridine systems. These methods offer different advantages in terms of reaction selectivity and product isolation, though they may require more complex synthetic procedures [2] [5].

The synthetic route typically involves dissolution of D-mannose in an appropriate solvent system, followed by treatment with the sulfating reagent under controlled temperature and time conditions. The reaction progress can be monitored through various analytical techniques, and the final product is isolated through crystallization or precipitation methods [6] [7].

Sulfation Strategies and Optimization

Selective Sulfation Techniques

Selective sulfation represents a sophisticated approach to controlling the substitution pattern in carbohydrate derivatives. While D-Mannopyranose pentasulfate requires complete sulfation at all positions, understanding selective methods provides valuable insights for synthetic optimization and related compound preparation [8] [9].

Diarylborinic acid-catalyzed sulfation has emerged as a powerful method for achieving site-selective sulfation of pyranoside derivatives. This approach demonstrates particular effectiveness for the selective sulfation of equatorial hydroxyl groups in cis-1,2-diol configurations, which can be relevant for understanding the reactivity patterns in mannose derivatives [8].

The use of protecting group strategies allows for predetermined sulfation patterns. Although not directly applicable to pentasulfate synthesis, these methods inform the understanding of hydroxyl group reactivity and can guide optimization of complete sulfation protocols. Benzoyl and isopropylidene protecting groups have been successfully employed in related mannose chemistry [10] [11].

Enzymatic sulfation using carbohydrate sulfotransferases represents the most selective approach available. These enzymes demonstrate exquisite specificity for particular hydroxyl positions and can achieve sulfation under physiological conditions. However, their application to complete pentasulfation would require either multiple enzymes or engineered variants with broader specificity [12] [13].

Complete Sulfation Procedures

Complete sulfation of D-mannose to achieve the pentasulfate derivative requires robust reaction conditions that ensure substitution at all five hydroxyl positions. The most successful approaches employ sulfur trioxide complexes under carefully optimized conditions [4] [3].

The trimethylamine-sulfur trioxide complex (Me₃N·SO₃) method represents the current standard for complete sulfation. Typical reaction conditions involve heating the mannose substrate with excess sulfating reagent (typically 2.0-5.0 equivalents per hydroxyl group) in acetonitrile at temperatures ranging from 90°C to 110°C for 3-24 hours. The reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the sulfur center, resulting in sulfate ester formation [6] [3].

Pyridine-sulfur trioxide complex (Py·SO₃) offers an alternative approach with different reaction characteristics. This reagent has been successfully employed for the sulfation of various carbohydrate substrates, achieving high degrees of substitution under microwave-assisted conditions. Typical conditions involve reaction temperatures of 55-100°C in pyridine or triethylamine/pyridine solvent mixtures for 15-45 minutes [4] [3].

The dimethylformamide-sulfur trioxide complex (DMF·SO₃) provides yet another option for complete sulfation. This reagent demonstrates good regioselectivity for primary hydroxyl groups initially, but under prolonged reaction conditions or with excess reagent, complete sulfation can be achieved. The reaction can be performed at room temperature to moderate heating (60-80°C) over extended periods [3] [14].

Optimization of complete sulfation procedures requires careful balance of several parameters including reagent equivalents, reaction temperature, reaction time, and solvent choice. Higher temperatures generally increase reaction rates but may also lead to side reactions including backbone degradation. The use of appropriate solvents such as acetonitrile, dimethylformamide, or pyridine helps solubilize both starting materials and products while stabilizing the reaction intermediates [2] [6].

Purification and Isolation Methods

The purification of D-Mannopyranose pentasulfate potassium salt presents unique challenges due to the highly polar and charged nature of the product. Multiple sulfate groups create a molecule with significant hydrophilic character and multiple negative charges, requiring specialized purification approaches [15] [16].

Ion exchange chromatography represents the most effective primary purification method for sulfated carbohydrates. Strong anion exchange resins such as DEAE-cellulose or Q-Sepharose provide excellent selectivity for highly sulfated compounds. The purification typically employs a salt gradient from 0 to 2 M sodium chloride in appropriate buffer systems (commonly sodium acetate, pH 5.0-6.0). The pentasulfate derivative elutes at high salt concentrations due to its multiple negative charges [16] [17].

Size exclusion chromatography using Sephadex G-series resins offers complementary separation based on molecular size. While D-Mannopyranose pentasulfate is a relatively small molecule, this technique can effectively separate it from larger impurities such as oligomeric side products or residual starting materials. The method provides gentle separation conditions that preserve the sulfate groups [16] [18].

Reverse phase high performance liquid chromatography (RP-HPLC) can be employed for analytical purity assessment and small-scale preparative purification. However, the highly polar nature of pentasulfated carbohydrates limits their retention on standard C18 columns, often requiring specialized column phases or ion-pairing reagents [19] [20].

Crystallization methods offer the potential for high-purity product isolation. The potassium salt form of D-Mannopyranose pentasulfate can often be crystallized from alcohol-water mixtures. Typical procedures involve dissolution in minimal water followed by slow addition of ethanol or methanol to induce crystallization. The crystallization process requires careful control of pH and ionic strength to achieve optimal crystal formation [21] [22].

Precipitation methods using organic solvents provide alternative isolation approaches. Treatment of aqueous solutions with ethanol, acetone, or other organic solvents can selectively precipitate the sulfated product while leaving less highly charged impurities in solution. The precipitation efficiency depends on the degree of sulfation and the choice of precipitating solvent [15] [23].

Advanced purification techniques include the use of chitosan microsphere adsorbents, which demonstrate exceptional selectivity and capacity for sulfated polysaccharides. These adsorbents operate through electrostatic interactions and can achieve deproteinization ratios exceeding 96% while maintaining high recovery yields [15].

Analytical Validation and Characterization

Comprehensive analytical validation of D-Mannopyranose pentasulfate potassium salt requires multiple complementary techniques to confirm structure, purity, and composition. The highly polar and charged nature of the compound necessitates specialized analytical approaches [24] [19].

Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural characterization. ¹H NMR analysis reveals characteristic downfield shifts for protons adjacent to sulfated carbons, typically appearing 0.5-2.0 ppm downfield from their positions in the non-sulfated precursor. The H-1 proton signal serves as a key diagnostic, while other ring protons show systematic shifts reflecting the sulfation pattern [24] [25].

¹³C NMR spectroscopy offers complementary structural information, with sulfated carbons experiencing significant downfield shifts of 7-10 ppm compared to unsulfated positions. The C-1 carbon typically appears around 100-105 ppm, while other sulfated carbons appear in characteristic regions that allow assignment of the sulfation pattern [24] [25].

Mass spectrometry using electrospray ionization (ESI-MS) provides molecular weight confirmation and fragmentation information. The pentasulfate derivative typically shows the molecular ion peak along with characteristic fragment ions resulting from sulfate group loss (SO₃, HSO₄⁻). Multiple charging states may be observed due to the multiple sulfate groups [26] [19].

Infrared spectroscopy reveals characteristic absorption bands for sulfate groups, including S=O stretching vibrations around 1253 cm⁻¹ and C-S-O stretching around 810 cm⁻¹. These bands serve as diagnostic indicators of successful sulfation and can provide semi-quantitative information about the degree of substitution [24] [7].

High performance liquid chromatography (HPLC) analysis enables purity assessment and quantification. Ion-pair chromatography or anion exchange methods are typically employed due to the charged nature of the compound. Retention times and peak shapes provide information about product homogeneity and the presence of related substances [27] [28].

Elemental analysis provides quantitative composition data, particularly for sulfur content. The theoretical sulfur content for the pentasulfate derivative can be calculated and compared with experimental values to confirm the degree of sulfation. Carbon, hydrogen, and nitrogen content also provides supporting data for structural confirmation [24] [7].

Capillary electrophoresis offers high-resolution separation based on charge-to-mass ratio, making it particularly suitable for analyzing sulfated carbohydrates. The technique can separate closely related sulfation isomers and provide information about product homogeneity [29] [19].

Thermogravimetric analysis (TGA) provides information about thermal stability and decomposition behavior. Sulfated carbohydrates typically show characteristic decomposition patterns, with initial water loss followed by sulfate group elimination and final degradation of the carbohydrate backbone [24].

Scale-Up Considerations for Laboratory Synthesis

The translation from laboratory-scale synthesis to larger production scales requires careful consideration of multiple factors specific to the synthesis of D-Mannopyranose pentasulfate potassium salt. The highly exothermic nature of sulfation reactions and the corrosive properties of sulfating reagents present particular challenges [30] [31].

Heat management becomes critical at larger scales due to the exothermic nature of sulfation reactions. Laboratory-scale syntheses in small glassware allow for rapid heat dissipation, but larger reaction volumes require active temperature control. Jacketed reactors with efficient heat transfer capabilities are essential, along with temperature monitoring at multiple points to detect hot spots that could lead to side reactions or thermal degradation [32] [33].

Mass transfer efficiency significantly impacts reaction outcomes at larger scales. The heterogeneous nature of many sulfation reactions requires efficient mixing to ensure uniform reagent distribution. Scale-up often necessitates more powerful agitation systems and the incorporation of baffles or other mixing enhancement devices to achieve the same level of mass transfer observed in laboratory vessels [30].

Reagent handling safety becomes more complex at larger scales. Sulfur trioxide complexes and related sulfating agents require specialized handling procedures to prevent exposure and environmental release. Enclosed transfer systems, automated dosing equipment, and appropriate scrubbing systems for off-gases become necessary investments for safe operation [6].

Solvent recovery assumes greater economic importance at production scales. While laboratory syntheses may discard organic solvents, larger-scale operations require efficient recovery and recycling systems. Distillation, membrane separation, or other recovery technologies must be integrated into the process design to maintain economic viability [32] [34].

Equipment material selection requires careful consideration of chemical compatibility. Standard laboratory glassware is replaced with specialized materials resistant to sulfating conditions. Hastelloy, PTFE-lined vessels, or other corrosion-resistant materials become necessary to prevent equipment degradation and product contamination [6].

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters. In-line spectroscopic methods, temperature mapping, and automated sampling systems provide the data necessary for consistent product quality and process optimization [33].

Quality control systems must be enhanced to accommodate larger batch sizes and ensure consistent product quality. Statistical process control, validated analytical methods, and comprehensive documentation systems become essential components of scaled operations [35] [36].

Environmental considerations require more sophisticated waste treatment and emission control systems. Larger-scale operations generate proportionally more waste streams and emissions, necessitating investment in treatment technologies and environmental monitoring systems [33].

Green Chemistry Approaches

The application of green chemistry principles to the synthesis of D-Mannopyranose pentasulfate potassium salt offers opportunities to improve environmental sustainability, reduce waste generation, and enhance process safety [37] [38] [33].

Waste prevention strategies focus on minimizing by-product formation and improving atom economy. One-pot synthesis approaches that eliminate intermediate purification steps significantly reduce waste generation. Direct sulfation methods that avoid protecting group chemistry exemplify this principle by eliminating the waste associated with protection and deprotection steps [39] [33].

Safer chemistry approaches emphasize the replacement of hazardous sulfating reagents with more benign alternatives. Traditional chlorosulfonic acid-based methods pose significant safety and environmental risks, while sulfur trioxide-amine complexes offer improved safety profiles with comparable efficacy. The development of even safer alternatives, such as enzymatic sulfation systems, represents the frontier of green sulfation chemistry [12] [3].

Solvent selection according to green chemistry principles favors the use of environmentally benign solvents. Water represents the ideal solvent from an environmental perspective, though its use in sulfation chemistry is limited by solubility and reactivity considerations. Ionic liquids and deep eutectic solvents offer promising alternatives that combine good solvating properties with reduced environmental impact [38] [40].

Energy efficiency improvements can be achieved through the use of alternative activation methods. Microwave-assisted synthesis and ultrasonic activation offer the potential for reduced reaction times and lower energy consumption compared to conventional heating. These technologies can improve process efficiency while reducing the overall environmental footprint [3] [33].

Renewable feedstock utilization aligns with sustainability principles by sourcing D-mannose from renewable biomass rather than petroleum-derived materials. Advances in biomass processing and carbohydrate extraction enable the production of high-quality mannose from agricultural residues and other renewable sources [37] [41].

Catalytic approaches, particularly biocatalytic methods, offer improvements in selectivity and reaction conditions. Enzymatic sulfation using carbohydrate sulfotransferases operates under mild physiological conditions and demonstrates exquisite selectivity. While current enzyme systems may not achieve complete pentasulfation, protein engineering approaches could develop enhanced variants with broader substrate specificity [12] [13].

Process intensification through the integration of reaction and separation operations can reduce equipment requirements and improve overall efficiency. Reactive separation techniques that combine synthesis and purification in single unit operations exemplify this approach [33].

Real-time monitoring and control systems enable precise process optimization and waste minimization. Process analytical technology implementations provide the data necessary for maintaining optimal reaction conditions while minimizing off-specification product formation [33].

The economic evaluation of green chemistry improvements must consider both direct cost impacts and broader sustainability benefits. While some green approaches may involve higher initial capital investments, the long-term benefits of reduced waste treatment costs, improved safety profiles, and enhanced regulatory compliance often justify these investments [37] [38].